molecular formula C23H27NO4 B11493918 cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11493918
M. Wt: 381.5 g/mol
InChI Key: QUGCFCBJNGKMKG-UHFFFAOYSA-N
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Description

Cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. The starting materials often include cyclopentanone, 4-ethoxybenzaldehyde, and methylamine. The synthesis may involve:

    Condensation Reaction: Cyclopentanone reacts with 4-ethoxybenzaldehyde in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with methylamine to form the indole ring.

    Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Quinoline derivatives: Compounds with a similar aromatic ring system.

    Coumarin derivatives: Known for their biological activities and structural similarities.

Uniqueness

Cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

cyclopentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C23H27NO4/c1-3-27-17-10-8-15(9-11-17)16-12-19-21(20(25)13-16)14(2)22(24-19)23(26)28-18-6-4-5-7-18/h8-11,16,18,24H,3-7,12-13H2,1-2H3

InChI Key

QUGCFCBJNGKMKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OC4CCCC4)C)C(=O)C2

Origin of Product

United States

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